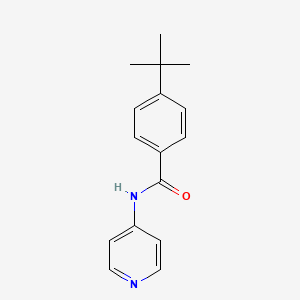![molecular formula C15H14N6OS B12487094 1-[3-(7H-purin-6-ylsulfanyl)propyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12487094.png)
1-[3-(7H-purin-6-ylsulfanyl)propyl]-1,3-dihydro-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(9H-purin-6-ylsulfanyl)propyl]-3H-1,3-benzodiazol-2-one is a complex organic compound that combines the structural features of purine and benzodiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(9H-purin-6-ylsulfanyl)propyl]-3H-1,3-benzodiazol-2-one typically involves multiple steps:
Formation of the Purine Derivative: The starting material, 9H-purine-6-thiol, is reacted with 3-bromopropanol under basic conditions to form 3-(9H-purin-6-ylsulfanyl)propanol.
Formation of the Benzodiazole Derivative: The benzodiazole moiety is synthesized separately, often starting from o-phenylenediamine and reacting it with formic acid to form 2-aminobenzimidazole.
Coupling Reaction: The final step involves coupling the purine derivative with the benzodiazole derivative under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-(9H-purin-6-ylsulfanyl)propyl]-3H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the purine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the benzodiazole moiety can be reduced to amines.
Substitution: The hydrogen atoms on the benzodiazole ring can be substituted with various functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-[3-(9H-purin-6-ylsulfanyl)propyl]-3H-1,3-benzodiazol-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biochemistry: Used as a probe to study protein-ligand interactions, particularly in the context of purine-binding proteins.
Materials Science: Investigated for its potential use in organic electronics and as a component in molecular sensors.
Mechanism of Action
The mechanism of action of 1-[3-(9H-purin-6-ylsulfanyl)propyl]-3H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as kinases by binding to the active site, thereby preventing substrate access.
Signal Transduction Pathways: It may interfere with signal transduction pathways by modulating the activity of key proteins involved in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
3-(9H-purin-6-ylsulfanyl)propanoic acid: Shares the purine-sulfanyl moiety but lacks the benzodiazole ring.
2-aminobenzimidazole: Contains the benzodiazole structure but lacks the purine-sulfanyl moiety.
Uniqueness
1-[3-(9H-purin-6-ylsulfanyl)propyl]-3H-1,3-benzodiazol-2-one is unique due to its combined structural features of purine and benzodiazole, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H14N6OS |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-[3-(7H-purin-6-ylsulfanyl)propyl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C15H14N6OS/c22-15-20-10-4-1-2-5-11(10)21(15)6-3-7-23-14-12-13(17-8-16-12)18-9-19-14/h1-2,4-5,8-9H,3,6-7H2,(H,20,22)(H,16,17,18,19) |
InChI Key |
NQBZVIWXIGTPPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CCCSC3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-chlorothiophen-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]quinoline-4-carboxamide](/img/structure/B12487013.png)
![2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12487022.png)
![N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-3-methoxybenzamide](/img/structure/B12487026.png)
![N,N-diethyl-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12487040.png)


![Ethyl 3-(butanoylamino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12487059.png)

![2-Amino-6-ethyl-4,4-dimethoxy-6-methyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B12487078.png)
![Ethyl 3-{[(4-chlorophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12487088.png)

![3-bromo-4-ethoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12487111.png)
![N-{4-[(4-cyclooctylpiperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B12487117.png)
![N-tert-butyl-2-{4-[(tert-butylamino)methyl]-2-chloro-6-ethoxyphenoxy}acetamide](/img/structure/B12487120.png)
